2-Bromocyclobutan-1-ol

Description

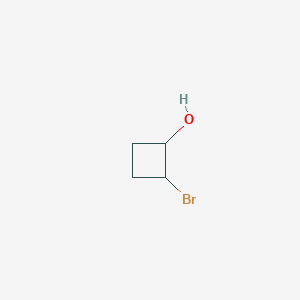

2-Bromocyclobutan-1-ol (C₄H₇BrO) is a brominated cyclobutane derivative featuring a hydroxyl (-OH) group at position 1 and a bromine atom at position 2. Its molecular weight is approximately 151.01 g/mol, with a boiling point estimated to range between 180–200°C due to hydrogen bonding from the hydroxyl group. The compound is of interest in synthetic organic chemistry for applications in ring-opening reactions, nucleophilic substitutions, and as a precursor for strained bicyclic systems .

Properties

IUPAC Name |

2-bromocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOICBJMMIUUGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665369 | |

| Record name | 2-Bromocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412346-15-7 | |

| Record name | 2-Bromocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclobutan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (RNH₂), leading to the formation of different cyclobutanol derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form 2-bromocyclobutanone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).

Reduction Reactions: The compound can be reduced to cyclobutanol by using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines (RNH₂) in polar solvents such as water or ethanol.

Oxidation: Oxidizing agents like PCC or CrO₃ in solvents like dichloromethane (CH₂Cl₂).

Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Various substituted cyclobutanols.

Oxidation: 2-Bromocyclobutanone.

Reduction: Cyclobutanol.

Scientific Research Applications

Organic Synthesis

2-Bromocyclobutan-1-ol serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions. The bromine atom acts as a leaving group, facilitating nucleophilic attacks that lead to the synthesis of more complex molecules. This property is particularly useful in the development of new materials and pharmaceuticals.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Research indicates that this compound can modulate chromatin remodeling complexes, specifically the BAF complex, which plays a critical role in gene expression regulation. This modulation is significant for developing treatments for disorders associated with aberrant chromatin function, such as certain cancers .

Case Study: Chromatin Regulation

- Objective : To explore the effects of this compound on BRG1 and BRM proteins.

- Findings : The compound demonstrated potential in inducing cell cycle arrest and tumor suppression by affecting these proteins' activity, suggesting its use in cancer therapeutics .

Biological Studies

In biological contexts, this compound has been utilized to study enzyme-catalyzed reactions involving chiral substrates. Its stereochemical properties allow researchers to investigate how different configurations affect enzyme interactions and catalysis. This research is crucial for understanding metabolic pathways and developing enzyme inhibitors or activators .

Mechanism of Action

The mechanism of action of 2-Bromocyclobutan-1-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the strain in the four-membered cyclobutane ring, which makes the compound more reactive compared to larger ring systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Brominated Cycloalkanes

Bromocyclohexane (C₆H₁₁Br)

- Molecular Weight : 163.06 g/mol.

- Boiling Point : 166–168°C.

- Reactivity : Bromocyclohexane undergoes SN2 reactions sluggishly due to steric hindrance from the bulky cyclohexane ring. Its stability and lower ring strain compared to cyclobutane derivatives make it less reactive in ring-opening processes .

Bromocyclopentane (C₅H₉Br)

- Molecular Weight : 149.03 g/mol.

- Boiling Point : 142–144°C.

- Reactivity : The five-membered ring reduces steric strain compared to cyclobutane. Bromocyclopentane exhibits moderate reactivity in elimination reactions (e.g., dehydrohalogenation) but is less prone to ring-opening than 2-bromocyclobutan-1-ol .

2-(3-Bromophenoxy)cyclopentan-1-ol (C₁₁H₁₃BrO₂)

- Molecular Weight : 257.12 g/mol.

- Key Features: This compound combines a cyclopentane ring with a bromophenoxy substituent and a hydroxyl group. Unlike this compound, its larger ring size and aromatic substituent reduce ring strain but introduce steric and electronic complexities .

Functional Group Comparison: Brominated Alcohols

2-Bromobutane-1-ol (C₄H₉BrO)

- Molecular Weight : 153.02 g/mol.

- Reactivity : The linear chain allows for unhindered SN2 reactions at the brominated carbon. The hydroxyl group participates in hydrogen bonding, but the absence of ring strain limits ring-opening reactivity.

3-Bromo-1-cyclopentanol (C₅H₉BrO)

- Molecular Weight : 165.03 g/mol.

- Reactivity : The hydroxyl and bromine groups on adjacent carbons enable intramolecular reactions (e.g., ether formation), but the five-membered ring’s stability diminishes ring-opening tendencies compared to this compound.

Reactivity and Stability Trends

| Compound | Ring Strain (kcal/mol) | SN2 Reactivity | Ring-Opening Potential | Solubility in Polar Solvents |

|---|---|---|---|---|

| This compound | High (~26) | Moderate | High | High (due to -OH) |

| Bromocyclohexane | Low (~0) | Low | Negligible | Low |

| 2-Bromobutane-1-ol | N/A | High | N/A | Moderate |

Key Findings:

Ring Strain : The cyclobutane ring in this compound imparts high strain, enhancing its susceptibility to ring-opening reactions (e.g., nucleophilic attack at the brominated carbon) .

Hydrogen Bonding: The hydroxyl group increases solubility in polar solvents (e.g., water, ethanol) compared to non-functionalized bromocycloalkanes.

Steric Effects: Bulky substituents in analogs like 2-(3-bromophenoxy)cyclopentan-1-ol hinder reactivity at the bromine center, whereas this compound’s compact structure facilitates nucleophilic substitution .

Biological Activity

2-Bromocyclobutan-1-ol is an organic compound with the molecular formula C₄H₇BrO. It is characterized by a cyclobutane ring with a hydroxyl group and a bromine atom attached to adjacent carbon atoms. This unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound undergoes several chemical reactions due to the presence of its bromine atom and hydroxyl group:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different cyclobutanol derivatives.

- Oxidation Reactions : The hydroxyl group can be oxidized to form 2-bromocyclobutanone using agents like pyridinium chlorochromate (PCC).

- Reduction Reactions : The compound can be reduced to cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH₄) .

The mechanism of action involves its reactivity influenced by the strain in the four-membered cyclobutane ring, making it more reactive compared to larger ring systems. The compound's interactions with biomolecules can modulate enzyme activity and influence various biological pathways .

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The results indicated that certain derivatives showed significant inhibition against specific cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy . -

Mechanistic Insights :

Another research effort explored the mechanistic pathways through which this compound interacts with biological targets. The findings suggested that its reactivity allows it to form covalent bonds with proteins, potentially altering their function and leading to therapeutic effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-Bromocyclobutan-1-ol, and how can purity be validated experimentally?

- Methodological Answer : Common synthetic approaches include:

- Ring-opening bromination : Cyclobutanone derivatives can undergo bromination using reagents like PBr₃ or HBr in acetic acid.

- Grignard addition : Reaction of cyclobutanone with a brominated Grignard reagent (e.g., CH₂BrMgBr) followed by quenching.

Purity validation requires: - NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts.

- High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) to quantify purity (>98% recommended for research use).

- Mass spectrometry (MS) to verify molecular ion peaks and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group, with reactivity modulated by:

- Steric effects : The cyclobutane ring’s strain (≈26 kcal/mol) increases susceptibility to ring-opening substitutions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species (e.g., OH⁻, NH₃).

- Temperature : Elevated temperatures (50–80°C) accelerate SN2 mechanisms but may promote side reactions (e.g., elimination).

Comparative studies with chloro analogs show bromine’s higher leaving-group ability due to weaker C-Br bonds .

Advanced Research Questions

Q. How can computational tools predict reaction pathways and regioselectivity for this compound in complex syntheses?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for possible pathways (e.g., ring-opening vs. hydroxyl-group reactions). Software like Gaussian or ORCA can model transition states.

- Database mining : Use Reaxys or PubChem to identify analogous reactions (e.g., cyclobutanol derivatives with similar substituents).

- Machine learning : Platforms like Pistachio or BKMS_METABOLIC predict feasible routes by training on published reaction data .

Q. What experimental and analytical strategies address contradictions in reported biological activities of bromocyclobutanol derivatives?

- Methodological Answer :

- Meta-analysis : Systematically compare literature data (e.g., IC₅₀ values in enzyme assays) to identify outliers or methodological discrepancies (e.g., solvent effects, cell-line variability).

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Br with Cl or methyl groups) to isolate electronic/steric contributions.

- Dose-response validation : Replicate key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm activity trends .

Q. How does the cyclobutane ring strain affect the stability and reaction mechanisms of this compound?

- Methodological Answer :

- Kinetic studies : Monitor decomposition rates via gas chromatography (GC) or UV-Vis spectroscopy under varying temperatures.

- Isotopic labeling : Use ¹⁸O-labeled hydroxyl groups to trace ring-opening pathways in hydrolysis reactions.

- X-ray crystallography : Resolve bond angles and torsional strain in the crystal lattice to correlate structure with reactivity .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound for publication?

- Methodological Answer :

- Detailed experimental logs : Record exact reagent stoichiometry, reaction times, and purification steps (e.g., column chromatography gradients).

- Supporting Information (SI) : Include raw NMR/HPLC data, high-resolution MS spectra, and crystallographic CIF files (if applicable).

- Reference standards : Compare spectral data with commercially available cyclobutanol derivatives to validate assignments .

Q. How can researchers mitigate challenges in isolating enantiopure this compound?

- Methodological Answer :

- Chiral chromatography : Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) for enantiomer separation.

- Circular dichroism (CD) : Confirm enantiomeric excess (ee) by correlating CD signals with known chiral centers.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) in the Grignard addition step to favor one enantiomer .

Data Presentation Guidelines

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer :

- Tabular comparison : Create a table contrasting observed NMR shifts (δ in ppm) with theoretical predictions (e.g., ChemDraw simulations).

- Error analysis : Discuss potential sources of discrepancy (e.g., solvent polarity, pH effects on hydroxyl proton shifts).

- Peer validation : Share raw data via repositories like Zenodo for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.